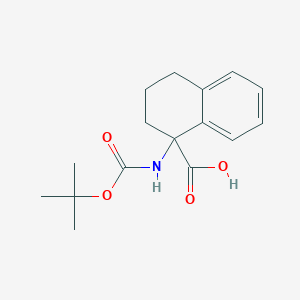

1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-16(13(18)19)10-6-8-11-7-4-5-9-12(11)16/h4-5,7,9H,6,8,10H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXQUKSKLXESDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Azanyl Ester Formation

- Substrate : 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid derivatives.

- Reagents :

- Conditions : Room temperature, CH₂Cl₂ solvent.

- Yield : 86–92% for azanyl ester intermediates.

Example :

2-(Naphthalen-2-yl)propanoic acid reacts with BocNHOH/DCC to form the azanyl ester in 86% yield.

Catalytic Rearrangement

- Catalyst : (R,R)-FeBIPF₂ (8 mol%).

- Solvent : 1,2-Dichlorobenzene (DCB)/CHCl₃ (1:1).

- Base : 2,2,6,6-Tetramethylpiperidine (TMP, 2.0 equiv).

- Temperature : –50°C.

- Yield : 81–98% with 98% ee achieved for tetracyclic substrates.

Optimized Reaction Parameters :

| Parameter | Value |

|---|---|

| Catalyst loading | 8 mol% |

| TMP equivalents | 2.0 |

| Temperature | –50°C |

| Solvent | DCB/CHCl₃ (1:1) |

| Reaction time | 2–24 hours |

Key Synthetic Advantages

- Stereoselectivity : High enantiomeric excess (78–98% ee) via chiral iron catalyst.

- Functional Group Tolerance : Compatible with aryl, alkyl, and heterocyclic groups.

- Scalability : Demonstrated for 23 substrates with yields >80%.

Comparative Analysis of Reaction Conditions

| Variation | Yield (%) | ee (%) |

|---|---|---|

| TMP (1.0 equiv), –30°C | 93 | 96 |

| TMP (2.0 equiv), –50°C | 98 | 98 |

| CHCl₃ alone, –30°C | 85 | 92 |

The –50°C condition in DCB/CHCl₃ maximizes both yield and enantioselectivity.

Post-Synthesis Processing

- Workup : Filtration through silica gel followed by solvent evaporation.

- Purification : Column chromatography (EtOAc/hexane).

- Storage : Stable at room temperature under dry conditions.

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group serves as a temporary amine protector. Deprotection occurs under acidic conditions to yield the free amine.

Mechanistic Insight :

Protonation of the Boc carbamate oxygen initiates cleavage, releasing CO and tert-butanol, leaving the free amine .

Coupling Reactions

The carboxylic acid moiety participates in amide bond formation, enabling peptide synthesis or derivatization.

Example :FeBIPF catalysis enables stereocontrolled 1,3-nitrogen migration for α-amino acid synthesis .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles, critical in medicinal chemistry.

| Conditions | Product | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Anhydrous DMF, 50°C | Lactam derivatives (e.g., chroman amines) | NiCl(PPh) | 61% | |

| Dynamic kinetic resolution | Enantiopure hydroxyl amino alcohols | RuCl(TsDPEN) | 90% |

Key Finding :

Cyclization under nickel catalysis facilitates regioselective lactam formation .

Esterification

The carboxylic acid reacts with alcohols (e.g., MeOH) under Steglich conditions:Yields: 80–95% (varies with alcohol nucleophilicity) .

Decarboxylation

Electrochemical decarboxylation enables C–C bond formation:Selectivity: Dependent on electrode material and solvent .

Stereochemical Control

Chiral FeBIPF catalysts induce high enantioselectivity (up to 98% ee) during 1,3-nitrogen migrations.

| Substrate | Catalyst Loading | Temperature | ee | Reference |

|---|---|---|---|---|

| Para-cyanophenyl derivative | 2 mol% | –50°C | 96% | |

| 4-Fluorophenyl derivative | 5 mol% | –30°C | 88% |

Optimized Protocol :

Stability and Storage

Aplicaciones Científicas De Investigación

1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is used in several scientific research applications:

Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides and proteins.

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Biological Studies: Used in the study of enzyme-substrate interactions and protein folding.

Mecanismo De Acción

The mechanism of action of 1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.

Comparación Con Compuestos Similares

Data Tables

Table 2. Solubility and Reactivity Trends

Actividad Biológica

1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS No. 898404-93-8) is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activities, including enzyme inhibition capabilities, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 291.34 g/mol

- Purity : ≥98%

- Boiling Point : 466.6 ± 44.0 °C at 760 mmHg

Enzyme Inhibition

Research indicates that compounds similar to 1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid exhibit significant activity as aminopeptidase inhibitors. This class of enzymes plays a crucial role in protein digestion and metabolism. The inhibition of aminopeptidases can lead to various therapeutic effects, including anti-inflammatory and anti-cancer properties .

Antioxidant Activity

The antioxidant potential of derivatives of tetrahydronaphthalene has been explored in several studies. For example, compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative damage. This activity is critical in preventing diseases related to oxidative stress .

Synthesis and Characterization

A notable study detailed the synthesis of 1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid through a series of chemical reactions involving naphthalene derivatives. The process included Birch-type reduction followed by epoxidation and subsequent transformations to yield the target compound with high purity .

Structure-Activity Relationships (SAR)

Investigations into SAR have highlighted that modifications on the naphthalene ring can significantly influence biological activity. For instance, the introduction of various substituents can enhance enzyme inhibition or antioxidant properties. Such studies are vital for optimizing compounds for therapeutic use .

Data Table: Biological Activities of Related Compounds

Q & A

Advanced Research Question

- Stereochemical Assignment : X-ray crystallography or NOESY NMR is required to distinguish axial vs. equatorial carboxylate orientations.

- Synthetic Byproducts : Partial epimerization during Boc deprotection (e.g., using TFA) may generate undesired diastereomers. Use mild acidic conditions (e.g., 10% TFA in DCM) and monitor reaction progress by LC-MS .

How can Boc deprotection be optimized without degrading the tetrahydronaphthalene core?

Advanced Research Question

- Acidic Conditions : Use 20% TFA in dichloromethane (DCM) for 2 hours at 0°C to minimize side reactions.

- Neutralization : Quench with cold aqueous NaHCO₃ to prevent carboxylate protonation and ring oxidation.

- Validation : Confirm deprotection success via FT-IR (loss of Boc carbonyl peak at ~1680 cm⁻¹) and H NMR (appearance of free amine protons at δ 1.5–2.0 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.